Benzeneselenenic acid, 2-[(dimethylamino)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneselenenic acid, 2-[(dimethylamino)methyl]- is an organic compound that features a benzene ring substituted with a selenenic acid group and a dimethylaminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzeneselenenic acid, 2-[(dimethylamino)methyl]- typically involves the introduction of a selenenic acid group onto a benzene ring followed by the addition of a dimethylaminomethyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Electrophilic Aromatic Substitution: This method involves the substitution of a hydrogen atom on the benzene ring with a selenenic acid group using electrophilic reagents.
Nucleophilic Substitution:
Industrial Production Methods
Industrial production methods for benzeneselenenic acid, 2-[(dimethylamino)methyl]- are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneselenenic acid, 2-[(dimethylamino)methyl]- can undergo various chemical reactions, including:
Oxidation: The selenenic acid group can be oxidized to form seleninic acid or other higher oxidation states.
Reduction: Reduction reactions can convert the selenenic acid group to selenol or other lower oxidation states.
Substitution: The compound can participate in substitution reactions, where the dimethylaminomethyl group or other substituents on the benzene ring are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenenic acid group can yield seleninic acid, while reduction can produce selenol.
Wissenschaftliche Forschungsanwendungen
Benzeneselenenic acid, 2-[(dimethylamino)methyl]- has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other selenium-containing compounds.
Biology: It is studied for its potential biological activities, including antioxidant and enzyme-inhibitory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of novel drugs.
Industry: The compound may have applications in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which benzeneselenenic acid, 2-[(dimethylamino)methyl]- exerts its effects involves interactions with molecular targets and pathways. The selenenic acid group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The dimethylaminomethyl group can interact with biological molecules, potentially affecting enzyme activity and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to benzeneselenenic acid, 2-[(dimethylamino)methyl]- include other benzene derivatives with selenium-containing functional groups, such as:
- Benzeneseleninic acid
- Benzeneselenol
- Benzeneselenonic acid
Uniqueness
What sets benzeneselenenic acid, 2-[(dimethylamino)methyl]- apart from these similar compounds is the presence of both the selenenic acid group and the dimethylaminomethyl group
Eigenschaften
CAS-Nummer |
180908-00-3 |
---|---|
Molekularformel |
C9H13NOSe |
Molekulargewicht |
230.18 g/mol |
IUPAC-Name |
1-(2-hydroxyselanylphenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H13NOSe/c1-10(2)7-8-5-3-4-6-9(8)12-11/h3-6,11H,7H2,1-2H3 |
InChI-Schlüssel |
IIPCZWUQUJSVLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1[Se]O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.